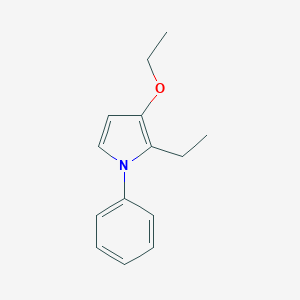
1,3-Dibenzylpiperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-Dibenzylpiperazine derivatives involves various chemical reactions that allow for the manipulation of its structure to achieve desired outcomes. A notable method involves the RuO4-mediated oxidation of N-benzylated tertiary amines, including 1,4-Dibenzylpiperazine, to afford various oxygenated derivatives, highlighting the compound's versatility in synthesis processes (Petride et al., 2006).
Molecular Structure Analysis
X-ray diffraction studies provide insight into the molecular structure of 1,3-Dibenzylpiperazine derivatives, elucidating their complex formation and hydrogen bonding patterns with other molecules. This structural analysis is crucial for understanding the compound's behavior in various chemical contexts (Dega‐Szafran et al., 2006).
Chemical Reactions and Properties
1,3-Dibenzylpiperazine undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. The RuO4-mediated oxidation process is a prime example, showcasing the compound's capacity for functionalization and transformation into various derivatives, which is pivotal for its applications in medicinal chemistry and material science (Petride et al., 2006).
Physical Properties Analysis
The physical properties of 1,3-Dibenzylpiperazine, such as solubility, melting point, and crystalline structure, are determined by its molecular makeup. These properties are essential for its application in synthesis and formulation processes. Studies involving X-ray diffraction and DFT calculations help in understanding these properties by providing detailed structural data (Dega‐Szafran et al., 2006).
Chemical Properties Analysis
The chemical behavior of 1,3-Dibenzylpiperazine, including its reactivity with various reagents and its role in synthesis reactions, underscores its importance in organic chemistry. The compound's ability to participate in oxidation reactions and form complex derivatives with specific functional groups is particularly noteworthy, illustrating its versatility and potential for the development of novel compounds (Petride et al., 2006).
Wissenschaftliche Forschungsanwendungen
Anticocaine Activity : N,N-dibenzylpiperazines, including 1,4-dibenzylpiperazines, have been found to possess high affinity for sigma receptors. Their activity in attenuating cocaine-induced convulsions is significant, although it does not correlate directly with sigma-1 binding affinity and may relate more to their sigma-2 binding affinities (Foster et al., 2003).
Cytostatic Activity in Cancer Cells : Certain dibenzylpiperazine derivatives have shown in vitro growth inhibitory activity in various cancer cell lines. These compounds exhibit cytostatic, not cytotoxic, effects in human cancer cells, suggesting their potential as scaffolds for anticancer cytostatic compounds (Eamvijarn et al., 2012).
Binding Studies : Research on molecular binding of related compounds like 2-phenylethylamine and derivatives of dibenzylpiperazine has been conducted, indicating potential applications in pharmacological practices to increase stability and targeted transport in the body (ChemChemTech, 2023).
Synthesis and Stereochemistry Studies : Studies on the synthesis and stereochemistry of dibenzylpiperazine derivatives have provided insights into their chemical properties, which is crucial for their potential medicinal applications (Marcuccio & Elix, 1985).
Oxidation Behavior : Investigations into the oxidation behavior of dibenzylpiperazine and its derivatives have been conducted, which is important for understanding their chemical reactivity and potential therapeutic uses (Petride et al., 2006).
Inhibitory Effects on Calpain : Research on the synthesis of a calpain inhibitor from Streptomyces griseus involves dibenzylpiperazine derivatives, highlighting their potential in developing treatments for diseases related to calpain activity (Donkor & Sanders, 2001).
Second-Order Nonlinear-Optical Activity : Dibenzylpiperazine derivatives have been studied for their potential in creating redox-switchable chromophores, which show high negative molecular first hyperpolarizability, indicating their usefulness in materials science (Espa et al., 2011).
Selective Cytotoxicity in Cancer Cells : Certain dibenzylpiperazine derivatives have been found to possess selective cytotoxic activity against cancer cells adapted to nutrient starvation, suggesting a novel therapeutic approach for targeting tumor microenvironments (Tang et al., 2020).
Safety And Hazards
The safety data sheet for ®-1,3-dibenzylpiperazine suggests that it should be used only for R&D and not for medicinal, household, or other uses . In case of exposure, the recommended first aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .
Eigenschaften
IUPAC Name |
1,3-dibenzylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNDRRBUHVZNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621051 | |
| Record name | 1,3-Dibenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzylpiperazine | |
CAS RN |
179051-52-6 | |
| Record name | 1,3-Dibenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
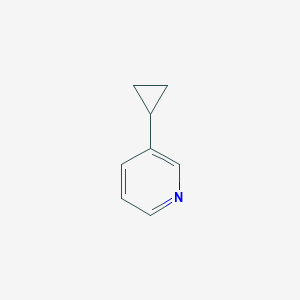
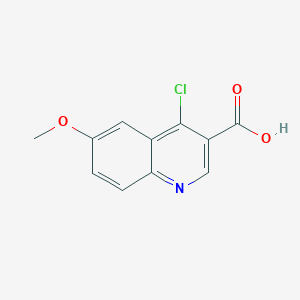
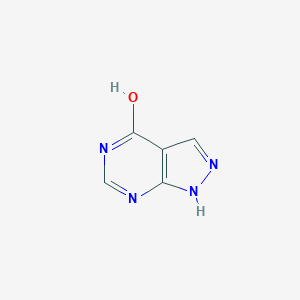







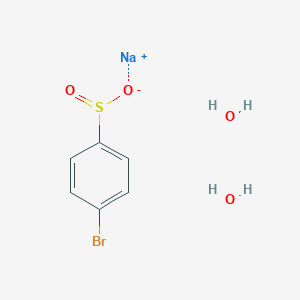
![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
